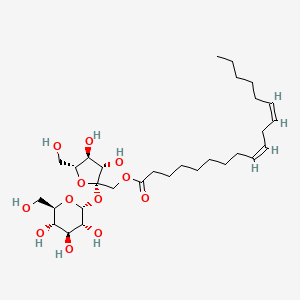
Sucrose (Z,Z)-9,12-octadecadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sucrose (Z,Z)-9,12-octadecadienoate typically involves the esterification of sucrose with linoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or hexane
Catalyst: Sulfuric acid or lipase enzymes
Reaction Time: Several hours to achieve high yield
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized enzymes as catalysts is preferred for better control over the reaction and to facilitate the separation of the product from the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Sucrose (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and linoleic acid.
Transesterification: The ester group can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Hydrolysis: Sucrose and linoleic acid.
Transesterification: New esters formed with different alcohols or acids.
Aplicaciones Científicas De Investigación
Sucrose (Z,Z)-9,12-octadecadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of biodegradable surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of sucrose (Z,Z)-9,12-octadecadienoate involves its interaction with biological membranes due to its amphiphilic nature. The linoleic acid moiety can integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the compound may act as an antioxidant by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
Comparison
Sucrose (Z,Z)-9,12-octadecadienoate is unique due to the presence of conjugated double bonds in the linoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other sucrose esters. For instance, sucrose monolaurate and sucrose monostearate lack these double bonds, resulting in different physical and chemical properties.
Propiedades
Número CAS |
31835-02-6 |
|---|---|
Fórmula molecular |
C30H52O12 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
AUCZMVPHEMGJDJ-MVIOKFNFSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


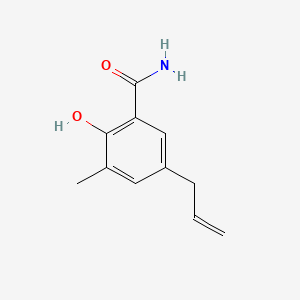

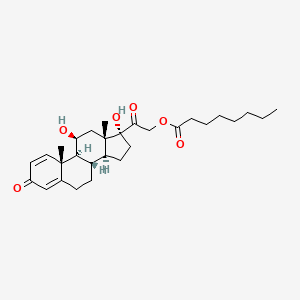
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
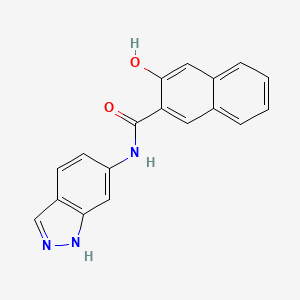
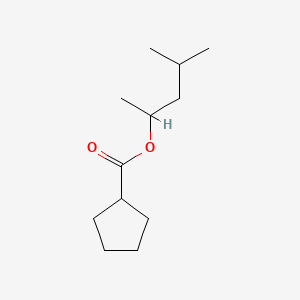
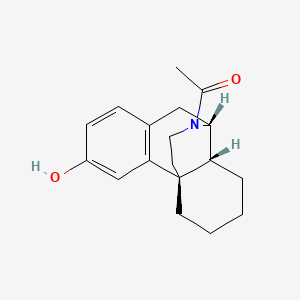
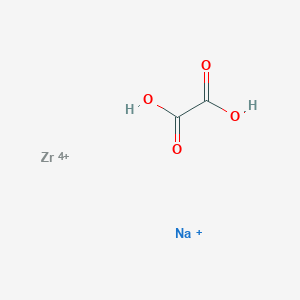
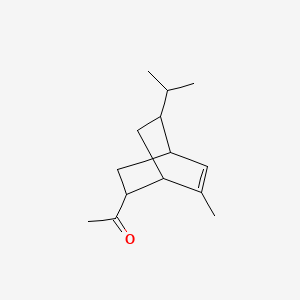
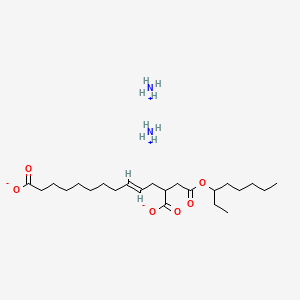
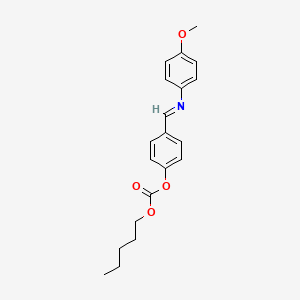
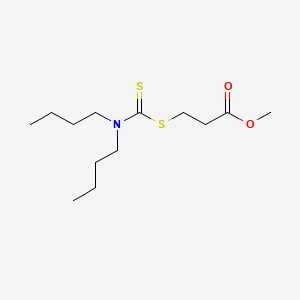

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
